molecular formula C10H9IO2 B13139502 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid

4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid

Cat. No.: B13139502
M. Wt: 288.08 g/mol
InChI Key: VGFFRPFWWQZORR-UHFFFAOYSA-N
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Description

4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid is an organic compound that belongs to the class of indene derivatives. Indene derivatives are known for their diverse biological activities and applications in various fields of science and industry. This compound features an indene core structure with an iodine atom at the 4-position and a carboxylic acid group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid typically involves the iodination of 2,3-dihydro-1H-indene-5-carboxylic acid. One common method is the electrophilic substitution reaction using iodine and a suitable oxidizing agent such as iodic acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

    Substitution: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or sodium thiolate (NaSR).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro-1H-indene-5-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.

    4-bromo-2,3-dihydro-1H-indene-5-carboxylic acid: Similar structure but with a bromine atom instead of iodine, potentially leading to different chemical properties.

    4-chloro-2,3-dihydro-1H-indene-5-carboxylic acid: Contains a chlorine atom, which may affect its reactivity and interactions.

Uniqueness

The presence of the iodine atom in 4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid imparts unique chemical properties, such as increased molecular weight and potential for specific halogen bonding interactions. These characteristics can influence its reactivity, biological activity, and applications in various fields.

Properties

Molecular Formula

C10H9IO2

Molecular Weight

288.08 g/mol

IUPAC Name

4-iodo-2,3-dihydro-1H-indene-5-carboxylic acid

InChI

InChI=1S/C10H9IO2/c11-9-7-3-1-2-6(7)4-5-8(9)10(12)13/h4-5H,1-3H2,(H,12,13)

InChI Key

VGFFRPFWWQZORR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C(=O)O)I

Origin of Product

United States

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